![molecular formula C9H18N2O B2584192 2-(1,4-Diazepan-1-yl)cyclobutan-1-ol CAS No. 2158074-00-9](/img/structure/B2584192.png)
2-(1,4-Diazepan-1-yl)cyclobutan-1-ol
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Overview
Description
“2-(1,4-Diazepan-1-yl)cyclobutan-1-ol” is a chemical compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is typically stored at a temperature of 4°C .
Synthesis Analysis
The synthesis of cyclobutene compounds, which are structurally similar to “2-(1,4-Diazepan-1-yl)cyclobutan-1-ol”, often involves [2+2] cycloaddition reactions . For instance, an In(tfacac)3-TMSBr catalyzed selective [2 + 2]-cycloaddition enables an efficient synthesis of cyclobutenes from aryl alkynes and acrylates with high chemo- and stereoselectivity .Molecular Structure Analysis
The molecular structure of “2-(1,4-Diazepan-1-yl)cyclobutan-1-ol” consists of a cyclobutanol ring attached to a 1,4-diazepane ring .Physical And Chemical Properties Analysis
“2-(1,4-Diazepan-1-yl)cyclobutan-1-ol” is a liquid with a light yellow appearance . It has a boiling point range of 116 - 120 °C at 1 mmHg .Scientific Research Applications
- Researchers have explored enzymatic intramolecular asymmetric reductive amination to synthesize chiral 1,4-diazepanes. Enantiocomplementary imine reductases (IREDs) were identified for this purpose, leading to the construction of chiral 1,4-diazepanes with high enantioselectivity. Notably, mutant IREDs exhibited improved catalytic efficiency, enabling access to various substituted 1,4-diazepanes of pharmaceutical importance .
- Chiral 1,4-diazepanes serve as essential structural units in drug design. For instance:
- Suvorexant (1) , a selective dual orexin receptor antagonist, is employed for primary insomnia treatment. Both compounds contain the 1,4-diazepane motif .
Biocatalysis and Asymmetric Synthesis
Pharmaceutical Development
Safety and Hazards
properties
IUPAC Name |
2-(1,4-diazepan-1-yl)cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c12-9-3-2-8(9)11-6-1-4-10-5-7-11/h8-10,12H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEYYRMIXTZPMOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,4-Diazepan-1-yl)cyclobutan-1-ol |
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